molecular formula C29H43NO3 B11990406 (4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime

(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime

Cat. No.: B11990406
M. Wt: 453.7 g/mol
InChI Key: OKXXONGMBKTKEL-QVIHXGFCSA-N
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Description

(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime is a complex organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents. This particular compound features a hexadecyloxy group, a hydroxyphenyl group, and a phenylmethanone oxime group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine hydrochloride under basic conditions. The general procedure includes:

  • Dissolving the ketone in an appropriate solvent such as ethanol or methanol.
  • Adding hydroxylamine hydrochloride and a base like sodium hydroxide or potassium carbonate.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolating the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, catalysts such as titanium-containing molecular sieves may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime

Properties

Molecular Formula

C29H43NO3

Molecular Weight

453.7 g/mol

IUPAC Name

5-hexadecoxy-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-33-26-21-22-27(28(31)24-26)29(30-32)25-19-16-15-17-20-25/h15-17,19-22,24,31-32H,2-14,18,23H2,1H3/b30-29+

InChI Key

OKXXONGMBKTKEL-QVIHXGFCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O

Origin of Product

United States

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